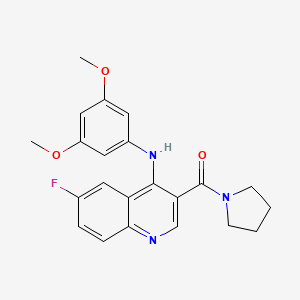
(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3,5-Dimethoxyphenyl)amino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone, also known as DFPM, is a novel synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DFPM is a member of the quinoline family of compounds and has been shown to exhibit potent cytotoxicity against various cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties and Sodium Channel Blocking : Research on similar compounds, such as those with a triazinyl pyrrolidinyl methanone structure, has shown potential anticonvulsant activities, suggesting a role in treating convulsive disorders. These compounds have been evaluated through tests like the maximal electroshock (MES) test, with some showing high protective indexes, indicative of effective seizure control (Malik & Khan, 2014).
Therapeutic Agents with Anticancer, Antibacterial, and Anti-inflammatory Properties : Derivatives of a similar structural framework have shown a wide range of therapeutic applications. For instance, compounds synthesized from dimethoxyphenyl and dimethylphenyl quinolines exhibited potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda et al., 2022).
Orally Bioavailable CCR4 Antagonists : Studies on analogs have developed compounds effective as CCR4 antagonists with notable oral bioavailability. These have shown anti-inflammatory activity in murine models, suggesting potential in treating inflammatory diseases (Yokoyama et al., 2009).
Synthesis and Structural Analysis : Extensive research has been conducted on the synthesis and crystal structure of related compounds. This includes studies using density functional theory (DFT) and X-ray diffraction to understand their molecular structures, which is crucial for pharmaceutical applications (Huang et al., 2021).
Antimicrobial and Anticancer Agents : Pyrazole derivatives with structural similarities have been synthesized and characterized, displaying significant in vitro antimicrobial and anticancer activities. Some of these compounds have shown higher anticancer activity than reference drugs like doxorubicin (Hafez et al., 2016).
Tubulin Polymerization Inhibitors with Antiproliferative Activity : Some 2-anilino-3-aroylquinolines, structurally related, have been found to inhibit tubulin polymerization, showcasing remarkable antiproliferative activity against human cancer cell lines (Srikanth et al., 2016).
Eigenschaften
IUPAC Name |
[4-(3,5-dimethoxyanilino)-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-28-16-10-15(11-17(12-16)29-2)25-21-18-9-14(23)5-6-20(18)24-13-19(21)22(27)26-7-3-4-8-26/h5-6,9-13H,3-4,7-8H2,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRESNSUITDOOEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(3-Chloropropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2376600.png)

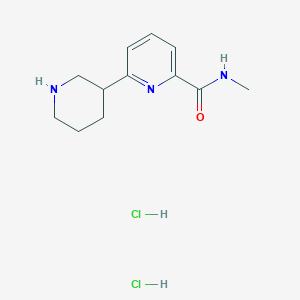
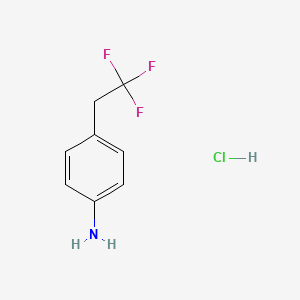

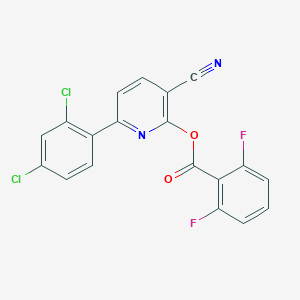
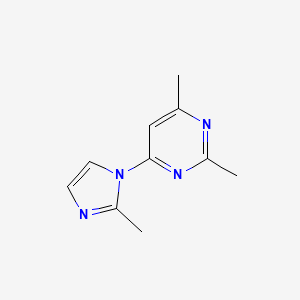
![3-fluoro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2376611.png)
![2-[1-(6-chloropyrazin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2376613.png)
![2-((2-fluorobenzyl)thio)-9-(3-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2376615.png)



![2-Chloro-N-[2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethyl]acetamide](/img/structure/B2376622.png)